molecular formula C6H9BrN2 B2443541 4-Bromo-1-ethyl-2-methyl-1H-imidazole CAS No. 1049117-83-0

4-Bromo-1-ethyl-2-methyl-1H-imidazole

Cat. No.: B2443541
CAS No.: 1049117-83-0
M. Wt: 189.056
InChI Key: BOOGEODKWSZMBI-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research

Imidazole derivatives are of paramount importance in modern chemical and pharmaceutical sciences due to their wide spectrum of biological activities and versatile chemical properties. wisdomlib.orgjournalijcar.org The imidazole nucleus is a key structural component in many essential biological molecules, including the amino acid histidine, histamine, and purines found in nucleic acids. ijrar.orglifechemicals.comwikipedia.org This biological prevalence has inspired the development of numerous pharmaceuticals containing the imidazole ring.

Applications of Imidazole Derivatives:

FieldExamples of Applications
Medicinal Chemistry Anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and antihypertensive medications. jchemrev.comresearchgate.netnih.gov
Materials Science Building blocks for ionic liquids, polymers, and corrosion inhibitors. lifechemicals.comnumberanalytics.comnbinno.com
Catalysis Precursors to N-heterocyclic carbenes (NHCs), which are highly effective ligands for transition metal catalysts. lifechemicals.com
Biochemistry The imidazole side chain of histidine is crucial for enzyme catalysis and protein structure, often by coordinating with metal ions. wikipedia.org

The amphoteric nature of the imidazole ring, meaning it can act as both a weak acid and a weak base, along with its aromaticity and ability to form hydrogen bonds, makes it a privileged scaffold in drug discovery. jchemrev.comijrar.org Researchers continuously explore novel imidazole derivatives for their therapeutic potential against a multitude of diseases. nih.gov

The Unique Role of Halogenated Imidazoles as Building Blocks in Organic Synthesis

The introduction of a halogen atom, such as bromine, onto the imidazole ring creates a highly versatile synthetic intermediate. tcichemicals.com Halogenated imidazoles, including bromoimidazoles, serve as pivotal building blocks in organic synthesis, primarily because the halogen acts as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom in compounds like 4-bromo-1H-imidazole can be readily substituted or used in various cross-coupling reactions. guidechem.com This functionalization is a powerful tool for constructing more complex molecular architectures. For instance, polybrominated imidazoles are used as building blocks, and their reactivity can be controlled to achieve selective functionalization at different positions. researchgate.net The presence of halogens can also influence the biological activity of the final molecule, with some halogenated imidazole derivatives showing potent anti-inflammatory or other therapeutic effects. nih.govnih.gov The synthesis of these halogenated building blocks is a subject of ongoing research, with methods being developed to control the regioselectivity of halogenation on the imidazole core. researchgate.net

Overview of N-Alkyl Imidazoles in Advanced Chemical Methodologies

Alkylation of the nitrogen atom in the imidazole ring, creating N-alkyl imidazoles, significantly modifies the compound's properties and opens up new applications. researchgate.net The N-alkyl group prevents the formation of intermolecular hydrogen bonds, which can lower the melting point and increase solubility in organic solvents. One of the most significant applications of N-alkyl imidazoles is in the synthesis of imidazolium-based ionic liquids. researchgate.netalfa-chemistry.com

Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and are valued as "green" solvents due to their low volatility. nih.gov By varying the N-alkyl substituents on the imidazole ring, properties like viscosity, polarity, and miscibility can be precisely tuned. alfa-chemistry.comnih.gov The synthesis of these compounds typically involves the reaction of an N-alkyl imidazole with a haloalkane. acs.org Beyond ionic liquids, N-alkyl imidazoles are crucial precursors for N-heterocyclic carbenes (NHCs). These carbenes are widely used as ligands in organometallic chemistry, creating robust and highly active catalysts for reactions such as olefin metathesis and cross-coupling. lifechemicals.com The synthesis of N-alkyl imidazoles can be achieved through various methods, including phase transfer catalysis, which allows for efficient and selective alkylation. researchgate.netciac.jl.cn

Current Research Landscape Pertaining to 4-Bromo-1-ethyl-2-methyl-1H-imidazole and its Direct Analogs

This compound is primarily recognized as a chemical intermediate or building block available from commercial suppliers for use in further synthetic applications. bldpharm.com While specific, in-depth research articles focusing solely on this compound are limited, its utility can be inferred from studies on its direct structural analogs.

Direct analogs include compounds where the N-alkyl group or the substitution pattern is slightly different, such as:

4-Bromo-1-methyl-1H-imidazole : This closely related analog is used in the synthesis of more complex molecules. For example, it is a reactant in the preparation of derivatives for potential therapeutic use, as seen in patent literature describing the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives. google.com Its synthesis involves the bromination of N-methylimidazole. chemicalbook.com

4-Bromo-2-methyl-1H-imidazole : This analog serves as another key intermediate in organic synthesis. barcelonafinechemicals.com

Other N-alkylated bromoimidazoles : The general class of N-alkylated bromoimidazoles are valuable precursors. The alkylation of bromoimidazoles is a common step in building more elaborate structures, and the regioselectivity of these reactions is a key area of study. otago.ac.nz

The research landscape suggests that this compound and its analogs are valued not as final products with direct applications, but as versatile platforms for constructing larger, more functionalized molecules intended for evaluation in medicinal chemistry, materials science, and catalysis. Their importance lies in the strategic combination of a reactive bromine site for cross-coupling, a stable N-alkyl group that influences solubility and provides a route to NHCs, and the inherent properties of the imidazole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethyl-2-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-6(7)8-5(9)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOGEODKWSZMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Pathways of 4 Bromo 1 Ethyl 2 Methyl 1h Imidazole

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and 4-Bromo-1-ethyl-2-methyl-1H-imidazole serves as a valuable building block in this regard. Its reactivity is prominently displayed in palladium-catalyzed cross-coupling reactions and nucleophilic additions to the imidazole (B134444) ring.

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Bromine Position

The bromine atom at the C-4 position of this compound is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex organic molecules by forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a highly efficient method for forming C(sp²)–C(sp²) bonds. nih.gov This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base. nih.govlibretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. nih.gov For this compound, the Suzuki-Miyaura coupling provides a direct route to introduce various aryl and heteroaryl substituents at the C-4 position.

The general catalytic cycle for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, base, and solvent are crucial for the success of these reactions. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Catalyst Base Solvent Product Yield
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Water 1-ethyl-2-methyl-4-phenyl-1H-imidazole Good
4-Methoxyphenylboronic acid PdCl₂(dppf) K₂CO₃ Dioxane/Water 1-ethyl-4-(4-methoxyphenyl)-2-methyl-1H-imidazole Moderate to Good

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. synarchive.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. synarchive.comorganic-chemistry.org The Sonogashira reaction is widely used in organic synthesis due to its mild reaction conditions and its ability to construct complex molecular architectures. nih.gov

In the context of this compound, the Sonogashira coupling enables the introduction of various alkynyl groups at the C-4 position. This transformation is valuable for the synthesis of functionalized imidazoles with potential applications in materials science and medicinal chemistry. The reaction of 4-bromo-6H-1,2-oxazines with terminal alkynes such as phenylacetylene, trimethylsilylacetylene, and 1-hexyne (B1330390) under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N, toluene] yields the corresponding 4-alkynyl-substituted products in good yields. nih.gov

Table 2: Representative Sonogashira Coupling Reactions

Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product
Phenylacetylene Pd(PPh₃)₄ CuI Et₃N Toluene 1-ethyl-2-methyl-4-(phenylethynyl)-1H-imidazole
Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI i-Pr₂NH DMF 1-ethyl-2-methyl-4-((trimethylsilyl)ethynyl)-1H-imidazole

Beyond the Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed cross-coupling methods can be employed to functionalize this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds. nih.gov Organozinc reagents, despite their basicity, are compatible with many sensitive functional groups, and a variety of these reagents are readily accessible. nih.gov The Negishi coupling is particularly useful for preparing sterically hindered biaryls. researchgate.net

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org The reaction has a broad scope, with few limitations on the nature of the organic groups being coupled. organic-chemistry.org

Table 3: Comparison of Negishi and Stille Coupling Reactions

Coupling Reaction Organometallic Reagent Key Advantages Key Disadvantages
Negishi Coupling Organozinc High functional group tolerance, mild reaction conditions. organic-chemistry.org Organozinc reagents can be moisture-sensitive.

Nucleophilic Additions and Substitutions at the Imidazole Ring

The imidazole ring itself can participate in nucleophilic reactions. While the bromine at the C-4 position is the primary site for palladium-catalyzed reactions, the electron-rich nature of the imidazole ring can influence its reactivity towards certain nucleophiles.

Under specific conditions, nucleophilic addition to the imidazole ring can occur, particularly if the ring is activated by electron-withdrawing groups. However, for this compound, direct nucleophilic aromatic substitution of the bromine atom is generally less favorable than palladium-catalyzed pathways. The reactivity of halogenoimidazoles in nucleophilic substitution reactions is highly dependent on the nature and position of other substituents on the ring and the N-protecting group. rsc.org For instance, studies on halogenoimidazoles have shown that the presence of a nitro group can activate a neighboring bromine atom towards nucleophilic displacement. rsc.org

Computational studies on the reaction of imidazole with 2-bromo-1-arylethanone derivatives have provided insights into the mechanisms of nucleophilic substitution involving the imidazole ring. semanticscholar.org Furthermore, the nucleophilic addition of imidazolines and imidazoles to haloacetylenes has been shown to proceed without any additives, highlighting the inherent nucleophilicity of the imidazole core. acs.org

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a fundamental transformation in organic chemistry, leading to the synthesis of a wide array of functional molecules. researchgate.net this compound can participate in such reactions, typically through coupling reactions that replace the bromine atom with a heteroatom-containing moiety.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-heteroatom bonds. mdpi.comnih.gov For instance, copper-catalyzed Ullmann-type reactions can be used to form C-N and C-O bonds by coupling aryl halides with amines, phenols, or their derivatives. mdpi.com These reactions provide a direct route to introduce nitrogen- and oxygen-based functional groups at the C-4 position of the imidazole ring.

The development of efficient catalytic systems, often involving palladium or copper, has greatly expanded the scope and applicability of these transformations. researchgate.net These methods are crucial for the synthesis of compounds with potential biological activity and for the construction of advanced materials.

Amination (C-N Coupling)

The transformation of aryl and heteroaryl halides into corresponding amines via carbon-nitrogen (C-N) bond formation, often referred to as amination, is a cornerstone of modern synthetic chemistry. For this compound, the bromine atom at the C4 position serves as a handle for transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

Detailed research on bromoimidazoles has shown that palladium-catalyzed systems are highly effective for this transformation. nih.gov While specific studies on the 1-ethyl-2-methyl derivative are not extensively documented, general methods developed for unprotected bromoimidazoles provide a strong predictive framework. nih.gov These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BrettPhos) and a base. nih.govresearchgate.net The choice of ligand is critical and can dramatically influence reaction efficiency. nih.gov

The reaction involves the coupling of the bromoimidazole with a primary or secondary amine. The electronic nature of the amine, whether it is alkyl, aryl, or heteroaryl, can affect the required reaction conditions. Copper-catalyzed systems (Ullmann condensation) represent an alternative, often complementary, approach for C-N coupling, particularly with N-H containing heterocycles like imidazole itself.

Below is a representative table of typical conditions for the amination of a 4-bromoimidazole core, extrapolated from studies on similar substrates.

Amine NucleophileCatalyst System (Catalyst + Ligand)BaseSolventTemperature (°C)Typical Yield (%)
AnilinePd₂(dba)₃ + XantphosCs₂CO₃1,4-Dioxane11075-90
MorpholinePd(OAc)₂ + BrettPhosLHMDSTHF25 (rt)80-95
BenzylamineCuI + L-prolineK₂CO₃DMSO12070-85
2-AminopyridinePd(OAc)₂ + BrettPhosLHMDSTHF6565-80

Thiolation (C-S Coupling)

The formation of a carbon-sulfur (C-S) bond, or thiolation, allows for the introduction of thioether moieties, which are significant in medicinal chemistry. Similar to amination, the C4-bromo position of this compound is susceptible to transition-metal-catalyzed cross-coupling with thiols.

Both palladium and copper-based catalytic systems are widely used for C-S coupling reactions. nih.govrsc.org Palladium catalysis, often employing monophosphine ligands, has been shown to be effective even at room temperature for the coupling of aryl halides and thiols. nih.gov Copper-catalyzed reactions, sometimes performed under microwave irradiation, provide an efficient alternative for generating aryl thioethers from aryl, aliphatic, or heteroaryl thiols. rsc.org

The reaction mechanism typically involves the formation of a metal-thiolate species which then undergoes reductive elimination with the heteroaryl bromide to form the desired product and regenerate the catalyst. The choice between palladium and copper can depend on the substrate scope and functional group tolerance. For instance, studies on N-protected bromo-nitroimidazoles show that nucleophilic substitution with sodium alkane- or arenethiolates readily displaces a bromine atom, highlighting the inherent reactivity of the C-Br bond towards sulfur nucleophiles. rsc.org

The following table outlines typical conditions for the thiolation of a 4-bromo-heteroaromatic compound.

Thiol NucleophileCatalystBaseSolventTemperature (°C)Typical Yield (%)
ThiophenolPd(OAc)₂ / Monophosphine LigandNaOtBuToluene25 (rt)85-95
EthanethiolCuIK₂CO₃Acetonitrile (B52724) (Microwave)8080-90
2-MercaptobenzothiazoleCuIK₂CO₃Acetonitrile (Microwave)8075-88
4-MethoxythiophenolPd₂(dba)₃ / AlPhosDBUTHF25 (rt)90-98

Electrophilic and Nucleophilic Substitutions on the Imidazole Core

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being heavily influenced by the existing substituents.

Nucleophilic Substitution: For this compound, the most prominent nucleophilic substitution is the displacement of the bromide anion from the C4 position. This reaction is a form of nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atoms in the ring facilitates this reaction, although it is not as activated as rings bearing strongly electron-withdrawing groups (like a nitro group). rsc.org A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromine, typically requiring heat or catalysis as described in the sections above.

Electrophilic Substitution: Electrophilic substitution on this molecule would occur on a carbon atom of the imidazole core. With positions C2 and C4 already substituted, the only available site is C5. The outcome of an electrophilic attack is determined by the directing effects of the existing groups. lumenlearning.comwikipedia.org

The 1-ethyl group and 2-methyl group are electron-donating groups (EDGs) and are considered activating. lumenlearning.com They increase the electron density of the ring, making it more susceptible to electrophilic attack.

The 4-bromo group is deactivating due to its inductive electron-withdrawing effect but is considered an ortho-, para-director due to resonance effects. libretexts.org

Mechanistic Investigations of Chemical Reactions Involving 4 Bromo 1 Ethyl 2 Methyl 1h Imidazole

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a powerful tool for unraveling the step-by-step sequence of events in a chemical reaction. By measuring reaction rates under various conditions, it is possible to deduce the rate law, identify the rate-limiting step, and understand the influence of external factors such as pH and solvent.

Rate Law Determination and Identification of Rate-Limiting Steps

The determination of the rate law for a reaction involving 4-Bromo-1-ethyl-2-methyl-1H-imidazole is the first step in understanding its mechanism. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. For a hypothetical reaction, the rate can be generally expressed as:

Rate = k[this compound]^x[Reactant B]^y

where k is the rate constant, and x and y are the orders of the reaction with respect to each reactant. These orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. youtube.com

A hypothetical kinetic study for a Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid could yield data as presented in the interactive table below. By analyzing how the initial rate changes with the initial concentrations of the reactants, the orders of the reaction (x and y) can be determined.

Interactive Data Table: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction

Experiment[this compound] (M)[Arylboronic Acid] (M)[Pd Catalyst] (M)Initial Rate (M/s)
10.10.10.0011.5 x 10⁻⁵
20.20.10.0013.0 x 10⁻⁵
30.10.20.0011.5 x 10⁻⁵
40.10.10.0023.0 x 10⁻⁵

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, doubling the concentration of this compound doubles the rate, suggesting the reaction is first order with respect to the imidazole (B134444) derivative (x=1). Changing the concentration of the arylboronic acid has no effect on the rate, indicating a zero-order dependence (y=0). Doubling the catalyst concentration doubles the rate, as expected for a catalytic reaction. Thus, the hypothetical rate law would be: Rate = k[this compound][Pd Catalyst]. This would suggest that the oxidative addition is the rate-limiting step.

Influence of pH and Solvent on Reaction Kinetics

The choice of solvent is also a critical factor influencing reaction kinetics. Solvents can affect the solubility of reactants, the stability of intermediates and transition states, and the rate of reaction. In palladium-catalyzed cross-coupling reactions, the polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. For instance, polar aprotic solvents are often used in Suzuki-Miyaura reactions. The effect of the solvent on the reaction kinetics is complex and can be influenced by various solvent parameters, including polarity, coordinating ability, and proticity.

Understanding Regioselectivity in Chemical Transformations

Regioselectivity refers to the preference for a reaction to occur at one position over another in a molecule with multiple potential reaction sites. In the case of this compound, understanding and controlling regioselectivity is crucial for its selective functionalization.

Steric and Electronic Effects on Reaction Pathways

The regioselectivity of reactions involving this compound is governed by a combination of steric and electronic effects. The imidazole ring has distinct electronic properties, with some positions being more electron-rich or electron-deficient than others. The substituents on the ring—the bromo, ethyl, and methyl groups—also exert electronic (inductive and resonance) and steric effects.

For electrophilic aromatic substitution reactions, the directing effects of the existing substituents will determine the position of the incoming electrophile. The nitrogen atoms in the imidazole ring have a significant influence on the electron distribution. In C-H activation reactions, the choice of catalyst and directing group can lead to selective functionalization at a specific C-H bond. chemrxiv.orgnih.govnih.gov The inherent electronic properties of the imidazole ring, combined with the steric hindrance imposed by the ethyl and methyl groups, will dictate the most favorable site for metalation and subsequent functionalization.

Rational Design for Position-Specific Functionalization

A thorough understanding of the steric and electronic factors allows for the rational design of reaction conditions to achieve position-specific functionalization of this compound. By carefully selecting the reagents, catalysts, and reaction conditions, it is possible to direct a reaction to a specific site on the imidazole ring. For example, in metal-catalyzed cross-coupling reactions, the bromine atom at the 4-position is the primary site of reaction. However, under certain conditions, C-H activation at other positions on the imidazole ring could potentially compete. The choice of ligands on the metal catalyst can play a crucial role in controlling this regioselectivity. chemrxiv.org

Investigation of Catalytic Cycles in Metal-Mediated Reactions

Metal-mediated reactions, particularly those catalyzed by palladium, are widely used for the functionalization of aryl halides. This compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.comorganic-chemistry.orgmdpi.com Understanding the catalytic cycles of these reactions is essential for optimizing reaction conditions and expanding their scope.

The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium(0) active species. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. nih.gov

Transmetalation (for Suzuki-Miyaura): In the Suzuki-Miyaura reaction, the organopalladium(II) intermediate then undergoes transmetalation with an organoboron reagent in the presence of a base. The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. nih.govnih.gov

Carbopalladation/β-Hydride Elimination (for Heck): In the Heck reaction, the organopalladium(II) intermediate coordinates to an alkene, followed by migratory insertion of the alkene into the Pd-C bond (carbopalladation). Subsequent β-hydride elimination forms the C-C coupled product and a palladium-hydride species. mdpi.comresearchgate.netresearchgate.net

Copper-Mediated Alkyne Coupling (for Sonogashira): In the Sonogashira reaction, a terminal alkyne is typically activated by a copper(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation with the organopalladium(II) intermediate. mdpi.comlibretexts.orgnih.govwikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step in all these cycles is reductive elimination from the diorganopalladium(II) intermediate. This step forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Detailed mechanistic studies, often employing techniques such as in-situ spectroscopy and computational modeling, can provide further insights into the specific intermediates and transition states involved in the catalytic cycles of reactions with this compound.

Oxidative Addition Processes

Oxidative addition is the initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov This process involves the insertion of a low-valent transition metal center, typically palladium(0), into the carbon-bromine bond of this compound. csbsju.edu The reaction proceeds with the palladium center being oxidized from a lower oxidation state (e.g., 0) to a higher one (e.g., +2), while the carbon-bromine bond is cleaved. youtube.com

The general mechanism for the oxidative addition of an aryl halide to a palladium(0) complex is believed to proceed through the initial coordination of the aromatic π-system to the metal. nih.gov For this compound, a coordinatively unsaturated palladium(0) species, often bearing phosphine (B1218219) ligands, would be the active catalyst. researchgate.net This is followed by the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex. csbsju.edu The resulting complex is typically a square planar species with the imidazolyl group and the bromide anion as new ligands on the palladium center. youtube.com

The reactivity in oxidative addition is influenced by several factors, including the nature of the halogen, the electronic properties of the aryl group, and the steric and electronic properties of the ligands on the palladium catalyst. nih.gov Generally, the reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl > F. csbsju.edu

Table 1: Key Transformations in the Oxidative Addition of this compound

StepReactantsIntermediate/Transition StateProduct
1 This compound, Pd(0)Lnπ-complex formation between imidazole ring and Pd(0)Coordinated complex
2 Coordinated complexThree-centered transition state involving C, Br, and PdOxidative addition product (trans-isomer favored)

Note: L represents a generic ligand, such as a phosphine.

Transmetalation Steps

Following oxidative addition, the next key step in many cross-coupling reactions is transmetalation. wikipedia.org This step involves the transfer of an organic group from an organometallic reagent to the palladium(II) center of the complex formed during oxidative addition. wikipedia.org In the context of a Suzuki-Miyaura coupling, this would involve an organoboron reagent, such as an arylboronic acid. libretexts.org

The precise mechanism of transmetalation can be complex and is often dependent on the specific reaction conditions, including the base and solvent used. nih.gov One commonly proposed pathway involves the formation of a boronate species from the reaction of the boronic acid with a base. nih.gov This activated boronate then reacts with the arylpalladium(II) halide complex. researchgate.net The halide ligand on the palladium is typically exchanged for the organic group from the organoboron compound. wikipedia.org

For the organopalladium complex derived from this compound, the transmetalation step would result in a new diorganopalladium(II) complex, where both the imidazolyl group and the organic group from the transmetalating agent are bonded to the palladium center. libretexts.org This step is crucial as it brings the two organic fragments that will be coupled in the final step onto the same metal center. youtube.com

Table 2: Generalized Transmetalation Step in a Suzuki-Miyaura Coupling

Reactant 1 (from Oxidative Addition)Reactant 2 (Organometallic Reagent)Key ProcessProduct
(1-ethyl-2-methyl-1H-imidazol-4-yl)Pd(II)(Br)LnR-B(OH)2 + BaseTransfer of the 'R' group from boron to palladium(1-ethyl-2-methyl-1H-imidazol-4-yl)Pd(II)(R)Ln

Note: 'R' represents the organic group being transferred from the organoboron reagent.

Reductive Elimination Pathways

Reductive elimination is the final step of the catalytic cycle, leading to the formation of the desired carbon-carbon bond and the regeneration of the palladium(0) catalyst. youtube.com This step involves the coupling of the two organic ligands attached to the palladium(II) center, with the palladium being reduced from the +2 to the 0 oxidation state. youtube.com

For the reaction to occur, the two organic groups on the palladium complex typically need to be in a cis orientation to each other. youtube.com If the complex formed after transmetalation has a trans geometry, a trans-to-cis isomerization must occur before reductive elimination can take place. libretexts.org The reductive elimination of unsaturated groups, such as aryl and vinyl ligands, from palladium(II) complexes is generally a facile process. nih.gov

In the case of the diorganopalladium(II) complex bearing the 1-ethyl-2-methyl-1H-imidazol-4-yl group and another organic moiety, reductive elimination would result in the formation of a new C-C bond between the C4 position of the imidazole ring and the carbon atom of the other organic group. rsc.org The palladium(0) species is liberated in this process and can then re-enter the catalytic cycle to react with another molecule of this compound. youtube.com

Table 3: Reductive Elimination and Product Formation

ReactantKey ProcessProduct 1 (Coupled Product)Product 2 (Regenerated Catalyst)
cis-(1-ethyl-2-methyl-1H-imidazol-4-yl)Pd(II)(R)LnC-C bond formation and reduction of Pd4-(R)-1-ethyl-2-methyl-1H-imidazolePd(0)Ln

Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms and the connectivity within the molecule.

¹H and ¹³C NMR for Confirmation of Substitution Patterns

¹H and ¹³C NMR spectroscopy would be the primary methods to confirm the successful synthesis and substitution pattern of 4-Bromo-1-ethyl-2-methyl-1H-imidazole.

In the ¹H NMR spectrum, characteristic signals for the ethyl and methyl groups, as well as the lone proton on the imidazole (B134444) ring, would be expected. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their integration values corresponding to a 2:3 ratio. The chemical shift of the methylene protons would be influenced by the adjacent nitrogen atom of the imidazole ring. The methyl group at the 2-position of the imidazole ring would appear as a singlet. The single proton at the 5-position of the imidazole ring would also produce a singlet, with its chemical shift influenced by the adjacent bromine atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the imidazole ring. The chemical shifts of the imidazole ring carbons would be particularly informative for confirming the positions of the bromo, ethyl, and methyl substituents. For instance, the carbon atom directly bonded to the bromine (C4) would exhibit a characteristic chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Since experimental data is unavailable, the following table presents predicted chemical shift ranges based on known data for similar imidazole structures. These values are estimations and would require experimental verification.

Atom NMR Type Predicted Chemical Shift (ppm) Multiplicity
Imidazole-H5¹H7.0 - 7.5Singlet
N-CH₂-CH₃¹H3.9 - 4.3Quartet
C-CH₃¹H2.3 - 2.6Singlet
N-CH₂-CH₃¹H1.3 - 1.6Triplet
Imidazole-C2¹³C145 - 150-
Imidazole-C4¹³C115 - 120-
Imidazole-C5¹³C125 - 130-
N-CH₂-CH₃¹³C40 - 45-
C-CH₃¹³C12 - 16-
N-CH₂-CH₃¹³C14 - 18-

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis and Intermolecular Interactions

To gain deeper insights into the three-dimensional structure and potential intermolecular interactions, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling network, confirming the connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically 2-3 bonds away), which would be crucial for confirming the substitution pattern on the imidazole ring. For example, correlations between the N-methylene protons and the C2 and C5 carbons of the imidazole ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be valuable for determining the preferred conformation of the ethyl group relative to the imidazole ring and for probing any potential intermolecular interactions in solution.

Vibrational (FT-IR, Raman) and Mass Spectrometry for Reaction Monitoring and Product Confirmation

Vibrational spectroscopy and mass spectrometry are essential for confirming the presence of specific functional groups and determining the molecular weight of the target compound.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl groups and the imidazole ring. The C=N and C=C stretching vibrations of the imidazole ring would also be present in the fingerprint region. The presence of the C-Br stretching vibration would be expected at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Fragmentation patterns observed in the mass spectrum could provide further structural information.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While specific experimental spectroscopic and crystallographic data for this compound are not currently available in the public scientific literature, the established analytical methodologies described above provide a clear roadmap for its comprehensive characterization. The application of ¹H and ¹³C NMR, advanced 2D NMR techniques, FT-IR and Raman spectroscopy, mass spectrometry, and X-ray crystallography would be essential to fully elucidate its structure, confirm its substitution pattern, and understand its conformational and intermolecular behavior. The generation of such data would be a valuable contribution to the field of heterocyclic chemistry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and predicting the chemical behavior of imidazole (B134444) derivatives. rsc.orgresearchgate.nettci-thaijo.org DFT methods, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with appropriate basis sets like 6-311G(d,p), offer a balance between computational cost and accuracy for calculating molecular properties. researchgate.netekb.eg These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic distribution.

A fundamental step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. For 4-Bromo-1-ethyl-2-methyl-1H-imidazole, this process would determine the precise bond lengths, bond angles, and dihedral angles. nih.govacs.org For instance, the orientation of the ethyl group relative to the imidazole ring and the planarity of the ring system would be established. irjweb.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data typical of what would be obtained from a DFT/B3LYP geometry optimization. Actual values would require specific calculations.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C4-Br1.87
N1-C21.38
N1-C51.37
C2-N31.32
N3-C41.39
C4-C51.36
N1-C(ethyl)1.47
C2-C(methyl)1.49
**Bond Angles (°) **C5-N1-C2108.5
N1-C2-N3110.0
C2-N3-C4107.5
N3-C4-C5106.0
C4-C5-N1108.0
N3-C4-Br125.5
Dihedral Angle (°) C5-N1-C(ethyl)-C(ethyl)85.0

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. nih.govmaterialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. ekb.egirjweb.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The electron-rich imidazole ring and the electronegative bromine atom would significantly influence the location and energies of these orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data typical of what would be obtained from a DFT analysis. Actual values would require specific calculations.

ParameterEnergy (eV)
EHOMO-6.52
ELUMO-1.25
Energy Gap (ΔE) 5.27

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of how it will interact with other charged species. tci-thaijo.org The MEP map is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials. researchgate.netyoutube.com

Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the nitrogen atoms and the bromine atom.

Blue regions indicate positive electrostatic potential, which is electron-poor, signifying sites for nucleophilic attack. These would typically be found around the hydrogen atoms of the ethyl and methyl groups.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are often performed on single molecules in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational dynamics and intermolecular interactions.

For this compound, MD simulations could be used to:

Explore Conformational Space: The ethyl group attached to the nitrogen atom can rotate, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable and populated conformations in solution.

Analyze Solvent Effects: The presence of a solvent can significantly influence a molecule's structure and reactivity. MD simulations can model the explicit interactions between the imidazole derivative and solvent molecules (e.g., water), showing how solvent shells form and affect the accessibility of reactive sites.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the NMR chemical shifts (1H and 13C) for a molecule. rsc.orgresearchgate.net These predicted shifts can be compared with experimental data to confirm the molecular structure. liverpool.ac.ukdntb.gov.ua The calculations can help assign specific peaks in a complex spectrum to particular atoms in the molecule.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. researchgate.net The theoretical spectrum, after applying a scaling factor to account for systematic errors, can be compared with the experimental IR spectrum to aid in the assignment of vibrational modes, such as C-H stretches, C-N stretches, and C-Br vibrations. materialsciencejournal.org

Table 3: Illustrative Predicted 1H NMR Chemical Shifts for this compound This table presents hypothetical data typical of what would be obtained from GIAO/DFT calculations, referenced to a standard like TMS. Actual values would require specific calculations.

Proton GroupPredicted Chemical Shift (δ, ppm)
Imidazole Ring H7.15
-CH2- (ethyl)4.05
-CH3 (ethyl)1.40
-CH3 (methyl on ring)2.35

Potential Research Applications in Chemical Science Excluding Biological/therapeutic

Role as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules

The 4-Bromo-1-ethyl-2-methyl-1H-imidazole scaffold is an excellent building block for complex organic synthesis. The bromine atom at the C4 position serves as a highly functional handle for various palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic chemistry. researchgate.netmdpi.com Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to attach diverse aryl, alkyl, alkynyl, or amino groups at this position, thereby constructing more elaborate molecular architectures. nih.govresearchgate.net The N-ethyl and C2-methyl groups modulate the molecule's steric and electronic properties, influencing reactivity and providing control over the synthesis of targeted compounds. biosynth.com

Table 1: Potential Cross-Coupling Reactions at the C4-Position

Coupling ReactionReactant PartnerBond FormedPotential Catalyst
Suzuki-MiyauraOrganoboron compoundsC-C (Aryl/Alkyl)Pd(PPh₃)₄
StilleOrganotin compoundsC-C (Aryl/Alkenyl)Pd(PPh₃)₄
SonogashiraTerminal alkynesC-C (Alkynyl)PdCl₂(PPh₃)₂, CuI
Buchwald-HartwigAmines, AmidesC-NPd₂(dba)₃, Ligand
HeckAlkenesC-C (Alkenyl)Pd(OAc)₂

Application in Catalysis

The inherent structural features of this compound make it a promising candidate for applications in both transition-metal catalysis and organocatalysis.

The imidazole (B134444) core is a foundational element in the design of N-heterocyclic carbene (NHC) ligands, which have become indispensable in catalysis. nih.govnih.gov By quaternizing the N3 nitrogen of this compound with an alkyl halide, followed by deprotonation, a highly stable Arduengo-type carbene can be generated. acs.orgscripps.edu These NHC ligands are strong σ-donors and can form robust bonds with a wide range of transition metals, including palladium, ruthenium, and rhodium. nih.govnih.gov The resulting metal-NHC complexes are often highly active and stable catalysts for reactions such as olefin metathesis, cross-coupling, and C-H activation. mdpi.com The substituents on the imidazole ring (bromo, ethyl, methyl) allow for fine-tuning of the steric and electronic properties of the NHC ligand, thereby influencing the catalytic activity and selectivity of the metal complex. scripps.edu

Table 2: Potential Metal-NHC Complexes and Catalytic Applications

Transition MetalPotential Catalytic ApplicationExample Reaction
Ruthenium (Ru)Olefin MetathesisRing-Closing Metathesis (RCM)
Palladium (Pd)Cross-Coupling ReactionsSuzuki-Miyaura Coupling
Rhodium (Rh)Hydroformylation, HydrogenationAlkene Hydrogenation
Iridium (Ir)C-H Activation, Transfer HydrogenationBorylation of Arenes
Gold (Au)π-Acid CatalysisHydroamination of Alkynes

N-alkylimidazoles, such as the N-ethyl-2-methyl-imidazole moiety in the title compound, are known to function as effective nucleophilic organocatalysts. beilstein-journals.org They can act as acyl transfer agents, similar to the well-known 4-dimethylaminopyridine (B28879) (DMAP), in reactions such as esterifications, amidations, and the Baylis-Hillman reaction. The catalytic cycle typically involves the nucleophilic attack of the imidazole nitrogen on an electrophilic substrate (e.g., an acyl halide or anhydride) to form a highly reactive acylimidazolium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine) to form the product and regenerate the imidazole catalyst. acs.org The presence of the 2-methyl group can influence the catalyst's nucleophilicity and steric profile, potentially affecting reaction rates and substrate scope.

Integration into Advanced Materials Science

The unique properties of the imidazole ring system position this compound as a valuable precursor for advanced materials, including components for renewable energy systems and functional polymers. nih.gov

Table 3: Role of Imidazole Derivative in a DSSC

DSSC ComponentMaterialFunctionPotential Role of Imidazole Derivative
PhotoanodeTiO₂ with adsorbed dyeLight absorption and electron injectionThe imidazole moiety can be part of the dye structure, acting as a π-bridge. echemcom.comechemcom.com
ElectrolyteRedox couple (I⁻/I₃⁻) in a solventHole transport, dye regenerationServes as the cation of an imidazolium (B1220033) iodide ionic liquid solvent.
CathodePlatinum-coated conductorCatalyzes the reduction of I₃⁻Interface with the electrolyte.

The structure of this compound makes it an ideal precursor for synthesizing both ionic liquids (ILs) and functional polymers. nih.gov

Ionic Liquids: As mentioned, quaternization of the N3 nitrogen transforms the molecule into an imidazolium salt. researchgate.netfrontiersin.org These salts, particularly those with melting points below 100°C, are classified as ionic liquids. By varying the alkyl group added to the N3 position and by anion exchange, a wide array of ILs with tunable properties (e.g., viscosity, polarity, thermal stability) can be synthesized. The bromo-substituent offers an additional site for further functionalization, leading to task-specific ionic liquids for applications in synthesis, catalysis, or electrochemistry. rsc.orgrsc.orgresearchgate.net

Functional Polymers: The bromo-substituent on the imidazole ring provides a reactive site that can be exploited for polymerization. For example, it can be converted into a vinyl or styrenyl group via cross-coupling, creating a monomer suitable for radical or controlled polymerization methods. Alternatively, the bromo- group can be used to graft the imidazole unit onto existing polymer backbones through nucleophilic substitution reactions, thereby imparting ionic conductivity or catalytic properties to the material. researchgate.net Such functional polymers have potential applications as polymer electrolytes, catalytic supports, or materials with specific surface properties.

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Routes

While classical methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski and van Leusen syntheses, are well-established, there is a continuous drive towards more efficient and environmentally benign methodologies. numberanalytics.comnih.gov Future research should focus on developing novel synthetic pathways to 4-Bromo-1-ethyl-2-methyl-1H-imidazole that offer improved yields, regioselectivity, and sustainability.

Key areas for exploration include:

Transition Metal-Catalyzed C-H Functionalization: Direct C-H activation and subsequent bromination of a 1-ethyl-2-methyl-1H-imidazole precursor could provide a more atom-economical route compared to traditional methods that may involve multiple protection-deprotection steps.

Flow Chemistry Approaches: Continuous flow synthesis can offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste. Developing a flow-based synthesis for this compound would be a significant step towards scalable and safer production.

Green Chemistry Principles: The exploration of greener solvents (e.g., water, ionic liquids), bio-based starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation) are crucial for developing sustainable synthetic protocols. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles

Methodology Advantages Disadvantages Potential for this compound Synthesis
Classical Syntheses (e.g., Debus-Radziszewski) Well-established, readily available starting materials. numberanalytics.com Often require harsh conditions, may produce byproducts. Feasible, but may lack efficiency and sustainability.
Transition Metal-Catalyzed Reactions High efficiency and selectivity, milder reaction conditions. numberanalytics.com Catalyst cost and removal can be a concern. High potential for regioselective bromination.
Flow Chemistry Enhanced safety and control, easy scalability. Requires specialized equipment. Ideal for optimizing reaction conditions and improving yield.
Green Chemistry Approaches Reduced environmental impact, use of renewable resources. researchgate.net May require significant process development. A key goal for future, sustainable manufacturing.

Exploration of Underutilized Reaction Manifolds and Regioselectivities

The bromine atom at the C4 position of this compound is a versatile handle for a wide array of chemical transformations, particularly cross-coupling reactions. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are commonly employed for bromo-heterocycles, there are numerous other reaction manifolds that remain largely unexplored for this specific substrate. nbinno.com

Future investigations should target:

Photoredox Catalysis: Light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods, such as radical-based C-C and C-heteroatom bond formations.

Negishi and Stille Couplings: These organometallic cross-coupling reactions offer alternative pathways for introducing diverse functional groups and may exhibit different substrate scopes and functional group tolerances compared to more common methods.

Regioselective Functionalization: A deeper understanding of the factors governing regioselectivity in the functionalization of the imidazole ring is needed. This includes exploring the directing effects of the existing substituents to achieve selective modifications at other positions of the ring.

Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is paramount for optimizing existing protocols and developing new transformations. A synergistic approach that combines experimental techniques with computational modeling can provide unprecedented insights.

Areas for focused research include:

In-situ Spectroscopic Monitoring: Techniques such as ReactIR and in-situ NMR can be employed to monitor reaction kinetics and identify transient intermediates, providing a detailed picture of the reaction pathway.

Density Functional Theory (DFT) Calculations: Computational studies can be used to model reaction energy profiles, elucidate transition state geometries, and predict the outcomes of different reaction pathways. This can be particularly valuable for understanding and predicting regioselectivity. researchgate.net

Kinetic Studies: Detailed kinetic analysis can help to unravel complex reaction networks and provide quantitative data on the influence of various reaction parameters on reaction rates and product distributions.

Table 2: Synergistic Approaches for Mechanistic Understanding

Technique Information Gained Contribution to Research
In-situ Spectroscopy Real-time monitoring of reactant and product concentrations, identification of intermediates. Provides experimental evidence for proposed reaction pathways.
Computational Modeling (DFT) Reaction energetics, transition state structures, electronic properties. researchgate.net Offers predictive power and rationalizes experimental observations.
Kinetic Analysis Rate laws, activation parameters, catalyst performance metrics. Enables optimization of reaction conditions and catalyst design.

Design of Next-Generation Catalysts and Materials Incorporating the Imidazole Scaffold

The unique electronic and steric properties of this compound make it an attractive building block for the design of novel catalysts and functional materials.

Future research in this area could focus on:

N-Heterocyclic Carbene (NHC) Ligands: The imidazole core is a precursor to NHCs, which are powerful ligands for transition metal catalysis. The specific substitution pattern of this compound could lead to NHC ligands with unique steric and electronic properties, potentially enabling new catalytic activities.

Metal-Organic Frameworks (MOFs) and Polymers: The imidazole moiety can act as a linker in the construction of MOFs and coordination polymers. numberanalytics.com The bromo-substituent offers a site for post-synthetic modification, allowing for the tuning of the material's properties for applications in gas storage, separation, and catalysis.

Functionalized Surfaces and Materials: Immobilization of this imidazole derivative onto solid supports could lead to the development of heterogeneous catalysts or materials with tailored surface properties for applications in sensing and electronics. numberanalytics.com

Q & A

Basic Synthesis and Optimization

Q: What are the most reliable synthetic routes for 4-Bromo-1-ethyl-2-methyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity? A: A scalable method involves bromination of 1,2-dimethyl-1H-imidazole followed by selective debromination using isopropyl magnesium chloride to achieve regiochemical control (yield: 68–76%) . Key steps include:

  • Starting material selection : Use 1,2-dimethyl-1H-imidazole to avoid regioisomer formation.
  • Bromination : Employ N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0°C.
  • Purification : Column chromatography (silica gel, cyclohexane:ethyl acetate) resolves isomers.
    Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
BrominationNBS, DCM, 0°C85%>95%
Debrominationi-PrMgCl, THF, –78°C76%>98%

Basic Characterization Techniques

Q: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound? A:

  • FTIR : Identify C-Br (590–592 cm⁻¹) and imidazole C=N (1611–1617 cm⁻¹) stretches .
  • NMR : ¹H NMR δ 2.64 ppm (methyl group), δ 7.36–8.35 ppm (aromatic protons) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., C: 51.15% calculated vs. 51.35% observed) .

Advanced Regioselectivity Control

Q: How can regioselectivity challenges during bromination of imidazole derivatives be mitigated? A: Use steric and electronic directing groups. For example:

  • Steric hindrance : Methyl/ethyl substituents direct bromination to less hindered positions .
  • Metal-mediated reactions : Grignard reagents (e.g., i-PrMgCl) selectively remove undesired bromine atoms .

Structural Analysis via Crystallography

Q: What computational tools are recommended for analyzing crystal structures of brominated imidazoles? A:

  • SHELX : Refinement of X-ray data to resolve bond lengths/angles (e.g., C-Br ≈ 1.89 Å) .
  • Mercury CSD : Visualize hydrogen-bonding networks and packing motifs (e.g., π-π stacking interactions) .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams .

Hydrogen Bonding and Crystal Packing

Q: How do hydrogen-bonding patterns influence the crystallinity of this compound? A: Graph-set analysis (Etter’s formalism) reveals:

  • Dimer formation : N-H···N hydrogen bonds (2.8–3.0 Å) stabilize supramolecular aggregates .
  • Halogen interactions : C-Br···π contacts (3.3–3.5 Å) contribute to layered packing .

Computational Docking for Bioactivity

Q: How can molecular docking guide the design of imidazole derivatives for EGFR inhibition? A:

  • Ligand preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G*).
  • Docking software : AutoDock Vina assesses binding affinity (e.g., ΔG = –9.2 kcal/mol for EGFR) .
  • ADMET prediction : SwissADME evaluates lipophilicity (LogP = 2.8) and bioavailability .

Addressing Spectral Data Contradictions

Q: How to resolve discrepancies in reported NMR or FTIR data for brominated imidazoles? A:

  • Solvent effects : Compare CDCl₃ vs. DMSO-d₆ shifts (e.g., δ 7.45–7.56 ppm in DMSO vs. δ 7.36–7.44 ppm in CDCl₃ ).
  • Isomer purity : Use HPLC-MS to confirm absence of regioisomers (e.g., m/z 286.01 [M+H]⁺) .

Cytotoxicity and ADMET Profiling

Q: What methodologies are used to evaluate the pharmacokinetic and toxicity profiles of brominated imidazoles? A:

  • In vitro assays : MTT assay (IC₅₀ = 12–18 µM against HeLa cells) .
  • ADMET prediction : pkCSM estimates moderate hepatotoxicity (T½ = 4.2 hrs) and low Ames mutagenicity .

Scale-Up Challenges

Q: What are the critical factors for scaling up synthesis while maintaining regiochemical fidelity? A:

  • Catalyst loading : Optimize CuI (5 mol%) in Ullmann coupling to minimize byproducts .
  • Solvent choice : Replace THF with MeCN for higher boiling point and easier purification .

Functionalization Strategies

Q: How can this compound be functionalized for diverse applications? A:

  • Suzuki coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biaryl motifs .
  • N-Alkylation : Use benzyl bromide (K₂CO₃, DMF) to generate N-substituted derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.